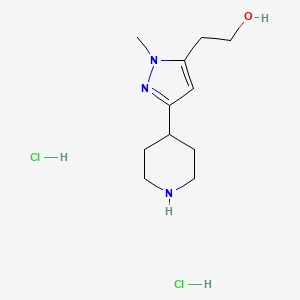

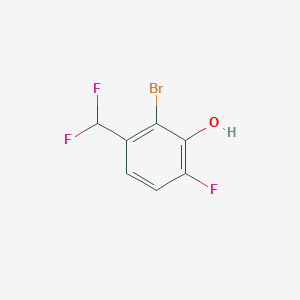

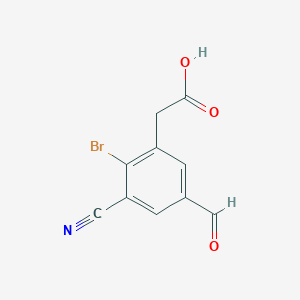

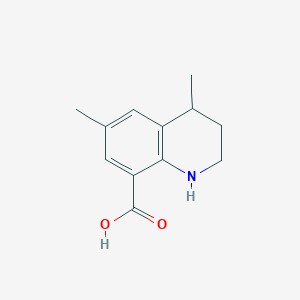

![molecular formula C9H9FN2O B1475121 (8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol CAS No. 1565481-83-5](/img/structure/B1475121.png)

(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol

Descripción general

Descripción

“(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol” is a chemical compound with the empirical formula C9H10N2O . It belongs to the class of compounds known as imidazopyridines, which are fused bicyclic heterocycles .

Synthesis Analysis

Imidazopyridines can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazopyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Chemical Reactions Analysis

Imidazopyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . The reaction conditions can be optimized to achieve good to excellent yields .

Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

A study presented a method for synthesizing 1,3-diarylated imidazo[1,5-a]pyridine derivatives, highlighting their optical properties and potential as low-cost luminescent materials due to their large Stokes' shifts and tunable quantum yields. This suggests the compound's relevance in developing new materials for optical applications (Volpi et al., 2017).

Novel Synthetic Routes

Research on novel synthetic methodologies has led to the development of efficient one-pot synthesis techniques for functionalized imidazo[1,2-a]pyridines, showcasing the versatility of these compounds in organic synthesis (Changunda et al., 2020). Another study introduced a multi-component reaction for accessing 3-aminoimidazo[1,2-a]pyridines, which avoids the use of isonitriles and subsequent de-protection strategies, further emphasizing the compound's utility in streamlined synthetic processes (Schwerkoske et al., 2005).

Physicochemical Mimicry for Medicinal Applications

The compound has been explored for its physicochemical mimicry capabilities, as demonstrated by its use as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in modulating the GABA A receptor. This application indicates its potential role in the development of new therapeutic agents (Humphries et al., 2006).

Chemical Reactivity and Structure Analysis

Studies on the chemical reactivity and dimerization sites of imidazo[1,2-a]pyridinyl-chalcone series using quantum chemistry methods provide insights into the compound's reactivity and its potential applications in designing new molecules with improved biological activities. This research underlines the importance of understanding the molecular structure for organic synthesis and medicinal chemistry (Konaté et al., 2021).

Crystal Structure and Molecular Interactions

The crystal structure analysis of related compounds provides detailed information on molecular interactions, such as hydrogen bonding and π–π interactions, which are crucial for understanding the compound's behavior in solid-state and its potential applications in materials science (Elaatiaoui et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

(8-fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c1-6-11-8(5-13)9-7(10)3-2-4-12(6)9/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYXPPQVUVJBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1C=CC=C2F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

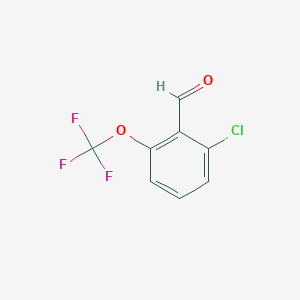

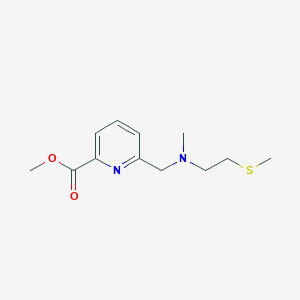

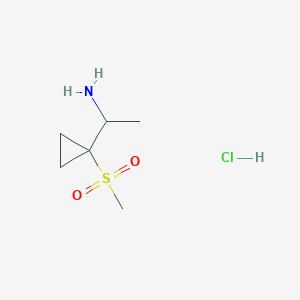

![3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride](/img/structure/B1475042.png)